molecular formula C9H14N2O B8021844 4-Methyl-4-(1,2-oxazol-5-yl)piperidine

4-Methyl-4-(1,2-oxazol-5-yl)piperidine

Cat. No.: B8021844
M. Wt: 166.22 g/mol
InChI Key: YYNDUGDEPFOJNZ-UHFFFAOYSA-N
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Description

4-Methyl-4-(1,2-oxazol-5-yl)piperidine is a heterocyclic compound that features both a piperidine ring and an oxazole ring. The presence of these two rings makes it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis. The oxazole ring, in particular, is known for its biological activity and is often found in natural products and synthetic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole rings is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction is known for its high yield and efficiency.

Industrial Production Methods

In an industrial setting, the synthesis of 4-Methyl-4-(1,2-oxazol-5-yl)piperidine would likely involve scalable methods such as microwave-assisted cycloaddition reactions. These methods are advantageous due to their high efficiency and broad substrate scope .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(1,2-oxazol-5-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions.

    Reduction: The piperidine ring can be reduced to form different derivatives.

    Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazolone derivatives, while reduction of the piperidine ring can yield various piperidine derivatives .

Scientific Research Applications

4-Methyl-4-(1,2-oxazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-4-(1,2-oxazol-5-yl)piperidine involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, leading to various biological effects. The piperidine ring can also interact with different molecular targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-(1,2-oxazol-5-yl)piperidine is unique due to its specific combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

5-(4-methylpiperidin-4-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(3-6-10-7-4-9)8-2-5-11-12-8/h2,5,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNDUGDEPFOJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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